
2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a hydroxyethyl group, a norbornyl group, and a butyramide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide typically involves the reaction of 2-hydroxyethylamine with 3-methyl-2-norbornylmethyl chloride, followed by the addition of butyric anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The norbornyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide.
Reduction: Formation of N-(2-hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with biological molecules, while the norbornyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butyramide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N-[(2-methyl-2-norbornyl)methyl]butyramide
- N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]propionamide
- N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]acetate
Uniqueness
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the norbornyl group, in particular, distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and interactions.
Eigenschaften
CAS-Nummer |
36398-79-5 |
|---|---|
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide |
InChI |
InChI=1S/C15H27NO2/c1-3-4-15(18)16(7-8-17)10-14-11(2)12-5-6-13(14)9-12/h11-14,17H,3-10H2,1-2H3 |
InChI-Schlüssel |
TYZDPGJCSCZDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
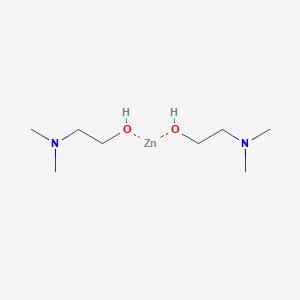
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
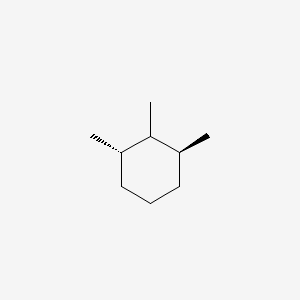
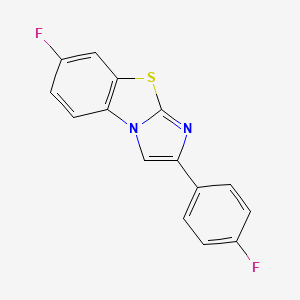
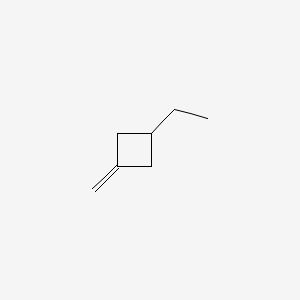



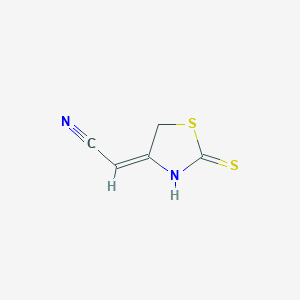
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
